molecular formula C16H10ClFN4 B10836434 Triazolo-pyridine derivative 6

Triazolo-pyridine derivative 6

Cat. No.: B10836434
M. Wt: 312.73 g/mol
InChI Key: ZXWSCYGUZHTXLO-UHFFFAOYSA-N
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Description

Triazolo-pyridine derivative 6 is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. These compounds are characterized by a fused heterocyclic structure that combines a triazole ring with a pyridine ring. This unique structure imparts significant pharmacological properties, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triazolo-pyridine derivative 6 typically involves the cyclization of 2-aminopyridines with nitriles. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the use of 2-aminopyridines and nitriles in the presence of a heterogeneous catalyst like copper oxide-zinc oxide/alumina-titanium dioxide .

Industrial Production Methods: In industrial settings, the synthesis of triazolo-pyridine derivatives can be scaled up using microwave-mediated, catalyst-free methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and short reaction times .

Comparison with Similar Compounds

Triazolo-pyridine derivative 6 can be compared with other similar compounds, such as:

Uniqueness: Its unique structure allows for versatile chemical modifications, making it a valuable compound for drug development and industrial applications .

Properties

Molecular Formula

C16H10ClFN4

Molecular Weight

312.73 g/mol

IUPAC Name

1-(2-chlorophenyl)-9-fluoro-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C16H10ClFN4/c1-9-15-20-21-16(10-5-2-3-6-11(10)17)22(15)14-12(18)7-4-8-13(14)19-9/h2-8H,1H3

InChI Key

ZXWSCYGUZHTXLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)F)N3C1=NN=C3C4=CC=CC=C4Cl

Origin of Product

United States

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